4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate
Description
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a dodecenyl chain (12-carbon alkyl group with a terminal double bond) as the ester substituent. Key comparison points include synthesis methods, spectroscopic profiles, thermal stability, and biological activities .
Properties
CAS No. |
176050-28-5 |
|---|---|
Molecular Formula |
C16H27O4- |
Molecular Weight |
283.38 g/mol |
IUPAC Name |
4-dodec-1-enoxy-4-oxobutanoate |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h11,14H,2-10,12-13H2,1H3,(H,17,18)/p-1 |
InChI Key |
GMVDOFFZBJOCCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC=COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of dodec-1-en-1-ol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dodec-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 4-Oxobutanoate Derivatives
| Compound Name | Substituent/Functional Group | Key Structural Differences |
|---|---|---|
| 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate | Dodecenyl ester (C12 chain, terminal double bond) | Long unsaturated alkyl chain |
| Methyl 4-(4′-chloro-biphenyl)-4-oxobutanoate | 4′-Chloro-biphenyl group | Aromatic, electron-withdrawing Cl substituent |
| Benzyl 4-(indolin-1-yl)-4-oxobutanoate | Indoline-substituted benzyl ester | Heterocyclic indoline moiety |
| But-3-en-1-yl 4-oxobutanoate | Short unsaturated alkyl (C4) ester | Shorter chain, terminal double bond |
| Methyl 4-[azepane-sulfonyl-anilino]-4-oxobutanoate | Azepane-sulfonyl-anilino group | Sulfonamide linkage, cyclic amine |
Spectroscopic and Analytical Data
Table 2: NMR and MS Profiles
| Compound Name | $^1$ H-NMR Shifts (δ) | Key MS Fragments (m/z) |
|---|---|---|
| Methyl 4-(4′-chloro-biphenyl)-4-oxobutanoate | 3.81 (s, 3H, OCH3), 7.40–7.65 (m, ArH) | 304 [M]$^+$, 228, 155, 119 |
| Benzyl 4-(indolin-1-yl)-4-oxobutanoate | 5.51 (s, 2H, CH2), 6.60–7.60 (m, ArH) | 307 [M]$^+$, 173, 155 |
| But-3-en-1-yl 4-oxobutanoate | 4.12 (q, 2H, CH2), 5.28 (s, 2H, CH2) | 173 [M]$^+$, 155, 119 |
| 4-(Acryloyloxy)butyl 4-oxobutanoate | 5.28 (s, 2H, CH2), 6.58–7.65 (m, CH) | 228 [M]$^+$, 155, 119 |
Notes:
- The dodecenyl analog’s NMR would likely show signals for the long alkyl chain (δ ~1.2–2.1 for CH2, δ ~5.3 for the double bond) and ester carbonyl (δ ~170–175).
- MS fragments for longer chains (e.g., dodecenyl) would include prominent alkyl ions (e.g., m/z 55, 73) and carbonyl-related peaks (m/z 155, 173) .
Thermal Stability and Degradation
- Butenyl Esters (): Exhibit lower thermal stability (retention time ~45 min) due to unsaturated bonds, which are prone to oxidation. Degradation fragments include m/z 45, 73, and 155 .
- Aromatic Derivatives (): Enhanced stability from rigid biphenyl groups; decomposition requires higher energy (e.g., via cleavage of the ester linkage).
- Dodecenyl Analog (Inferred): The long alkyl chain may improve thermal resistance compared to short-chain esters but reduce it relative to aromatic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
